Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)

2,2',6,6'-Tetrabromo-1,1'-biphenyl structure
97038-96-5 structure
Nome do Produto:2,2',6,6'-Tetrabromo-1,1'-biphenyl
N.o CAS:97038-96-5
MF:C12H6Br4
MW:469.792040348053
CID:818410
PubChem ID:176603

2,2',6,6'-Tetrabromo-1,1'-biphenyl Propriedades químicas e físicas

Nomes e Identificadores

    • 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
    • 1,3-dibromo-2-(2,6-dibromophenyl)benzene
    • 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
    • Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
    • 2,2′,6,6′-Tetrabromobiphenyl
    • PBB 54
    • 97038-96-5
    • UNII-1G588WJ28R
    • D75599
    • DTXSID10242676
    • 2,6,2',6'-Tetrabromobiphenyl
    • 2,2',6,6'-tetrabromo-1,1'-biphenyl
    • 2,2',6,6'-tetrabromobiphenyl
    • 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
    • NS00124890
    • SY376578
    • Q27252383
    • MFCD30474847
    • 1G588WJ28R
    • 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
    • SCHEMBL1768468
    • CS-0094598
    • 2,2',6,6'-Tetrabromo-1,1'-biphenyl
    • Inchi: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
    • Chave InChI: RAIZQBVLCDNAOH-UHFFFAOYSA-N
    • SMILES: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1

Propriedades Computadas

  • Massa Exacta: 469.716
  • Massa monoisotópica: 465.72
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 189
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 0Ų
  • XLogP3: 6.3
  • Carga de Superfície: 0

Propriedades Experimentais

  • Densidade: 2.14
  • Ponto de ebulição: 391.3°Cat760mmHg
  • Ponto de Flash: 184.8°C
  • Índice de Refracção: 1.666

2,2',6,6'-Tetrabromo-1,1'-biphenyl Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T204305-50mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
50mg
$ 145.00 2022-06-03
TRC
T204305-500mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
500mg
$ 995.00 2022-06-03
TRC
T204305-250mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
250mg
$ 510.00 2022-06-03
TRC
T204305-100mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
100mg
$ 260.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165238-1g
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5 97%
1g
¥13377.00 2024-04-23

2,2',6,6'-Tetrabromo-1,1'-biphenyl Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Cupric chloride ;  2 h, -78 °C
Referência
Synthesis and Reactivity of a Tetragallium Macrocycle
Kilyanek, Stefan M.; Fang, Xiangdong; Jordan, Richard F., Organometallics, 2009, 28(1), 300-305

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -75 °C
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
Referência
2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenyls
Bonnafoux, Laurence; Colobert, Francoise; Leroux, Frederic R., Synlett, 2010, (19), 2953-2955

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  3 h, -78 °C
1.3 Solvents: Water
Referência
Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement
Liu, Yi; Tse, Ying-Lung Steve; Kwong, Fuk Yee ; Yeung, Ying-Yeung, ACS Catalysis, 2017, 7(7), 4435-4440

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Butyllithium ,  Cupric chloride Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 12 h, -78 °C → 25 °C
1.2 neutralized
Referência
Preparation of heterocyclic nitrogen compounds for organic electroluminescent device
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Butyllithium ,  Copper bromide (CuBr2) Solvents: Diethyl ether ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Solvents: Nitrobenzene ;  6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  30 min, rt
Referência
Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances
, China, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < 20 min, -78 °C; 40 min, -78 °C
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide ,  Lithium chloride Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ;  -78 °C; overnight, -78 °C → rt
Referência
Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical
Herzog, Stefan; Hinz, Alexander; Breher, Frank; Podlech, Joachim, Organic & Biomolecular Chemistry, 2022, 20(14), 2873-2880

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, -75 °C → rt
Referência
Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
Referência
Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chirality
Perron, Quentin; Alexakis, Alexandre, Advanced Synthesis & Catalysis, 2010, , 2611-2620

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  45 min, -78 °C; 20 min, -78 °C
1.2 Reagents: Copper bromide (CuBr2) ;  90 min, -78 °C
1.3 Reagents: Nitrobenzene ;  overnight, -78 °C → rt
Referência
Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and Viologens
Greulich, Tobias W.; Yamaguchi, Eriko; Doerenkamp, Carsten; Luebbesmeyer, Maximilian; Daniliuc, Constantin G.; et al, Chemistry - A European Journal, 2017, 23(25), 6029-6033

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Cupric chloride
Referência
Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systems
Suzuki, Takanori; Wada, Kazuhisa; Ishigaki, Yusuke; Yoshimoto, Yasuyo; Ohta, Eisuke; et al, Chemical Communications (Cambridge, 2010, 46(23), 4100-4102

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -75 °C; 2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, 25 °C
1.3 Solvents: Water
Referência
Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation
, European Patent Organization, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Butyllithium ,  Copper bromide (CuBr) Solvents: Diethyl ether ,  Hexane ;  rt → -75 °C; 45 min, -75 °C
1.2 Reagents: Nitrobenzene ;  12 h, -75 °C → 25 °C
Referência
A highly efficient low-temperature modification of the classical Ullmann reaction
Leroux, Frederic R.; Simon, Roger; Nicod, Nathalie, Letters in Organic Chemistry, 2006, 3(12), 948-954

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, 25 °C
Referência
Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Cupric chloride
Referência
Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of Iridium
Koga, Yuji; Kamo, Marina; Yamada, Yuji; Matsumoto, Taisuke; Matsubara, Kouki, European Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
Referência
Chiral bromine-lithium exchange catalyzed by diamines
Perron, Quentin; Praz, Jezabel; Alexakis, Alexandre, Tetrahedron: Asymmetry, 2009, 20(9), 1004-1007

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
Referência
Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine Ligands
Graff, Julien; Lastawiecka, Elzbieta; Guenee, Laure; Leroux, Frederic; Alexakis, Alexandre, Advanced Synthesis & Catalysis, 2015, 357(13), 2833-2839

2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials

2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products

2,2',6,6'-Tetrabromo-1,1'-biphenyl Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97038-96-5)1,3-dibromo-2-(2,6-dibromophenyl)benzene
sfd11369
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito